molecular formula C20H41NO2Sn B14780934 tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate

tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate

Cat. No.: B14780934
M. Wt: 446.3 g/mol
InChI Key: ZWBSCNSTISCAPA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate is an organotin compound that features a tert-butyl carbamate group and a tributylstannyl group

Preparation Methods

The synthesis of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable stannylating agent. One common method is the use of tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

    Reaction of tert-butyl carbamate with tributylstannyl chloride:

Chemical Reactions Analysis

tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate undergoes various types of chemical reactions, including:

  • Oxidation: : The stannyl group can be oxidized to form organotin oxides or other derivatives.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

      Products: Organotin oxides or other oxidized derivatives

  • Substitution: : The stannyl group can be substituted with other functional groups.

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted carbamates with different functional groups

  • Reduction: : The stannyl group can be reduced to form the corresponding hydrocarbon.

      Reagents: Reducing agents such as lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperatures

      Products: Hydrocarbon derivatives

Scientific Research Applications

tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate has several applications in scientific research:

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those that require organotin intermediates.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution. These reactions are facilitated by the electron-donating properties of the stannyl group, which can stabilize transition states and intermediates.

Comparison with Similar Compounds

tert-Butyl N-(3-tributylstannylprop-2-enyl)carbamate can be compared with other organotin compounds, such as:

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl group instead of a stannyl group, making it less reactive in certain types of chemical reactions.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound contains a piperidinyl group, which imparts different reactivity and applications compared to the stannyl group.

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has an ethoxy group, which affects its solubility and reactivity compared to the stannyl group.

Properties

IUPAC Name

tert-butyl N-(3-tributylstannylprop-2-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBSCNSTISCAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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